3-(1-Benzylpiperidin-4-yl)propan-1-amine

Description

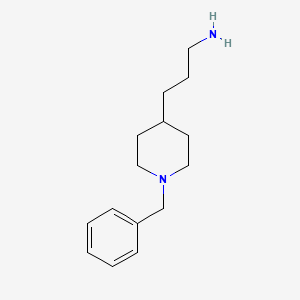

3-(1-Benzylpiperidin-4-yl)propan-1-amine (CAS: 151097-70-0) is a tertiary amine derivative featuring a benzyl-substituted piperidine core linked to a three-carbon aliphatic chain terminating in a primary amine group. Its molecular formula is C₁₅H₂₄N₂, with a molecular weight of 232.36 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of multifunctional agents targeting neurological disorders such as Alzheimer’s disease. For example, it has been utilized in the preparation of acetylcholinesterase (AChE) inhibitors and serotonin 5-HT₆ receptor ligands, which exhibit antioxidant and neuroprotective properties . The compound’s structural flexibility allows for modifications at the piperidine nitrogen or the terminal amine, enabling the development of derivatives with enhanced pharmacological profiles .

Properties

Molecular Formula |

C15H24N2 |

|---|---|

Molecular Weight |

232.36 g/mol |

IUPAC Name |

3-(1-benzylpiperidin-4-yl)propan-1-amine |

InChI |

InChI=1S/C15H24N2/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13,16H2 |

InChI Key |

GHBYNMXBNLSPBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCCN)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-benzylpiperidin-4-yl)propan-1-amine with structurally and functionally related compounds, focusing on molecular properties, synthesis, and biological activity:

Structural and Functional Insights

Impact of Substituents :

- The addition of phenylsulfonyl-indole (compound 14) or phenylsulfonyl-indoline (compound 15) groups enhances binding to 5-HT₆ receptors and cholinesterases, likely due to increased steric bulk and π-π interactions .

- Chromene-carboxamide hybrids (compound 20) exhibit sigma-1 receptor affinity, linking structural rigidity to neuroprotection .

Synthesis Efficiency :

- The base compound is synthesized via reductive amination (GP4 protocol) with moderate yields (35–49%) .

- Derivatives like compound 17 achieve higher yields (77%) due to optimized nucleophilic substitution conditions .

Pharmacological Profiles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.